molecular formula C20H17N5O9S2 B040832 Cefetecol CAS No. 117211-03-7

Cefetecol

Cat. No.: B040832
CAS No.: 117211-03-7
M. Wt: 535.5 g/mol
InChI Key: ILZCDOYRDFDUPN-XUQRFURESA-N
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Chemical Reactions Analysis

Cefetecol undergoes various chemical reactions, including:

Scientific Research Applications

Biological Activity

Cefetecol, a novel antibiotic belonging to the class of siderophore-conjugated cephalosporins, has garnered attention for its unique mechanism of action and promising efficacy against multidrug-resistant Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, in vitro and in vivo efficacy, and relevant case studies.

This compound operates primarily through the inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics. Its unique structural feature—a catechol moiety—enables it to chelate iron, facilitating active transport across the outer membrane of Gram-negative bacteria via specific iron transporters. This mechanism is crucial for overcoming the resistance posed by various β-lactamases, particularly in carbapenem-resistant strains.

Key Mechanisms:

  • Iron Chelation: The catechol group binds iron, mimicking natural siderophores and enhancing bacterial uptake.
  • PBP Binding: this compound exhibits high affinity for penicillin-binding proteins (PBPs), leading to effective inhibition of cell wall synthesis.
  • Resistance Overcoming: It maintains stability against serine- and metallo-β-lactamases, including KPC and NDM types, which are prevalent in resistant strains.

In Vitro Activity

Recent studies have demonstrated this compound's potent in vitro activity against a range of multidrug-resistant pathogens. The minimum inhibitory concentrations (MICs) indicate its effectiveness:

PathogenMIC (μg/mL)
Klebsiella pneumoniae≤2
Escherichia coli≤2
Pseudomonas aeruginosa≤2
Acinetobacter baumannii≤2

This compound shows low resistance rates among clinical isolates, with studies reporting an overall resistance rate of approximately 5.8% for carbapenem-resistant hypervirulent Klebsiella pneumoniae (CR-hvKp) strains .

In Vivo Efficacy

This compound's in vivo efficacy has been evaluated in various animal models. Notably, it has shown significant effectiveness in treating infections caused by carbapenem-resistant organisms. A retrospective cohort analysis involving adult patients treated with this compound revealed:

  • Clinical Success Rate: 46% of patients achieved clinical success defined by survival and infection resolution.
  • Common Infections: Pneumonia was the predominant infection type (79%), with Acinetobacter baumannii being the most frequently isolated pathogen (58%) .

Case Studies

A series of case studies illustrate this compound's application in clinical settings:

  • Case Study 1: In a cohort of 24 patients with carbapenem-resistant infections, this compound was administered as a monotherapy to 67% of patients. The results showed a clinical success rate of 46%, with pneumonia being the most common infection source.
  • Case Study 2: A study comparing this compound with traditional therapies indicated that this compound had comparable or superior outcomes in terms of infection resolution and mortality rates among patients with severe infections caused by resistant pathogens .

Properties

CAS No.

117211-03-7

Molecular Formula

C20H17N5O9S2

Molecular Weight

535.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H17N5O9S2/c21-20-22-8(6-36-20)12(24-34-14(19(32)33)7-1-2-10(26)11(27)5-7)15(28)23-13-16(29)25-9(18(30)31)3-4-35-17(13)25/h1-3,5-6,13-14,17,26-27H,4H2,(H2,21,22)(H,23,28)(H,30,31)(H,32,33)/b24-12-/t13-,14+,17-/m1/s1

InChI Key

ILZCDOYRDFDUPN-XUQRFURESA-N

SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Isomeric SMILES

C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\O[C@@H](C3=CC(=C(C=C3)O)O)C(=O)O)/C4=CSC(=N4)N)C(=O)O

Canonical SMILES

C1C=C(N2C(S1)C(C2=O)NC(=O)C(=NOC(C3=CC(=C(C=C3)O)O)C(=O)O)C4=CSC(=N4)N)C(=O)O

Key on ui other cas no.

117211-03-7

Synonyms

GR 69153
GR-69153
GR69153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cefetecol
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Cefetecol
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